N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Description

Historical Development of Benzofuran Research

Benzofuran chemistry originated in the 19th century with William Perkin’s seminal work on coumarin-derived benzofurans. Early syntheses relied on coal tar extraction and dehydrogenation of 2-ethylphenol, but laboratory methods soon expanded to include O-alkylation of salicylaldehyde, Perkin rearrangements, and Diels–Alder reactions. The discovery of benzofuran’s heterocyclic structure—a fused benzene and furan ring—enabled systematic exploration of its derivatives. By the mid-20th century, benzofuran-2-carboxylic acids emerged as key intermediates, with microwave-assisted Perkin rearrangements (e.g., converting 3-bromocoumarins to benzofuran-2-carboxylic acids) revolutionizing synthesis efficiency.

Table 1: Evolution of Benzofuran Synthesis Methods

Position of N-(2-Ethoxyphenyl)-3-(4-Nitrobenzamido)Benzofuran-2-Carboxamide in Contemporary Research

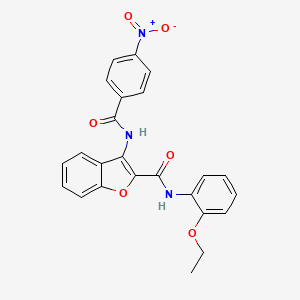

This compound exemplifies modern efforts to optimize benzofuran-2-carboxamides for bioactivity. Its structure features:

- A benzofuran core enabling π-π stacking with biological targets.

- A 2-ethoxyphenyl group enhancing lipophilicity and membrane permeability.

- A 4-nitrobenzamido moiety contributing to electron-withdrawing effects and hydrogen bonding.

Recent studies highlight its role in anticancer and antimicrobial agent development, where the nitro group facilitates redox cycling and DNA intercalation. Structural analogs, such as N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide and 3-(4-chloro-3-nitrobenzamido) derivatives, demonstrate the scaffold’s adaptability for structure-activity relationship (SAR) studies.

Significance of Benzofuran Scaffold in Medicinal Chemistry

The benzofuran scaffold’s pharmacological relevance stems from:

- Electron-rich aromatic system : Facilitates interactions with enzymes and receptors.

- Planar structure : Supports intercalation into DNA or RNA.

- Modifiable positions : Functionalization at C-2 (carboxamide) and C-3 (benzamido) allows tailored bioactivity.

Natural benzofurans (e.g., psoralen) exhibit antitumor and antiviral properties, inspiring synthetic analogs like the title compound. Hybrid derivatives combining benzofuran with nitroaryl groups show enhanced bioactivity due to synergistic electronic effects.

Current Research Landscape and Challenges

Advances :

- Synthetic efficiency : Microwave-assisted Perkin rearrangements yield benzofuran-2-carboxylic acids in >99% efficiency.

- Diverse applications : Derivatives target hepatitis C virus, cancer, and bacterial infections.

Challenges :

- Solubility limitations : Hydrophobic benzofuran cores hinder pharmacokinetics.

- Metabolic instability : Nitro groups may undergo premature reduction in vivo.

- Selectivity : Off-target effects necessitate precise substituent engineering.

Table 2: Key Research Frontiers in Benzofuran-2-Carboxamide Chemistry

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-2-32-20-10-6-4-8-18(20)25-24(29)22-21(17-7-3-5-9-19(17)33-22)26-23(28)15-11-13-16(14-12-15)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSKRERIUWJGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced through a nitration reaction, followed by amide formation. Nitration is usually carried out using concentrated nitric acid and sulfuric acid, while amide formation involves the reaction of the nitro compound with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via an etherification reaction, where an ethoxy group is attached to the phenyl ring using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and benzofuran moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamido group, where nucleophiles can replace the nitro group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins. The benzofuran core may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethoxyphenyl Positional Isomers

A key structural variable among benzofuran carboxamides is the substitution pattern on the phenyl ring attached to the carboxamide. For example:

- N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide (): Differs from the target compound only in the ethoxy group’s position (4- vs. 2-). The para-substitution may enhance steric accessibility for target binding compared to ortho-substitution, which could introduce steric hindrance.

- N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (): Replaces the 4-nitrobenzamido group with a 2-ethylbutanamido moiety.

Table 1: Ethoxyphenyl Derivatives Comparison

| Compound Name | Substituent (Carboxamide) | Substituent (Benzamido) | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 2-ethoxyphenyl | 4-nitrobenzamido | C₂₄H₂₀N₃O₆ | 458.44 g/mol |

| N-(4-ethoxyphenyl)-3-(4-nitrobenzamido) analog | 4-ethoxyphenyl | 4-nitrobenzamido | C₂₄H₂₀N₃O₆ | 458.44 g/mol |

| N-(2-ethoxyphenyl)-3-(2-ethylbutanamido) | 2-ethoxyphenyl | 2-ethylbutanamido | C₂₃H₂₆N₂O₄ | 394.47 g/mol |

Benzamido Substituent Variations

The nature of the benzamido group significantly impacts biological activity. highlights derivatives with benzimidazole, indole, and benzothiophene substituents, which exhibit varied melting points and inhibitory potencies:

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) : Melting point 161–163°C; moderate IDO1 inhibition (IC₅₀ ~ 0.5 μM) .

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) : Higher lipophilicity (benzo[b]thiophene) correlates with increased melting point (185–187°C) but reduced solubility .

- Target Compound : The 4-nitro group may enhance electron-deficient character, favoring interactions with electron-rich enzyme active sites, akin to nitro-containing kinase inhibitors .

Core Benzofuran Modifications

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (): Incorporates a dimethylated benzofuran core and a sulfone group. These modifications likely improve metabolic stability but may reduce binding affinity due to increased steric bulk .

- 7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (): Chlorine and methyl groups enhance halogen bonding and hydrophobic interactions, respectively, which are absent in the target compound .

Biological Activity

N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant effects. The following sections will detail its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.36 g/mol

The compound features a benzofuran core, which is known for its diverse pharmacological properties. The presence of the ethoxy and nitro groups likely contributes to its biological activity.

Neuroprotective Effects

Research has demonstrated that benzofuran derivatives exhibit significant neuroprotective properties. A study focusing on related compounds synthesized a series of benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities using cultured rat cortical neurons. Among these derivatives, certain compounds showed considerable protection against NMDA-induced excitotoxicity, suggesting that modifications at specific positions on the benzofuran structure enhance neuroprotective efficacy .

Key Findings:

- Compound 1f : Exhibited potent neuroprotective action comparable to memantine at 30 µM.

- Compound 1j : Demonstrated anti-excitotoxic effects at concentrations of 100 and 300 µM and showed significant radical scavenging activity.

Antioxidant Activity

Benzofuran derivatives have also been studied for their antioxidant capabilities. The ability to scavenge reactive oxygen species (ROS) is crucial in preventing oxidative stress-related neuronal damage. The aforementioned study indicated that certain substitutions on the benzofuran moiety were essential for enhancing antioxidant activity .

Hypolipidemic Activity

Another aspect of biological activity includes the hypolipidemic effects of related benzofuran derivatives. In a study involving hyperlipidemic rats, compounds similar to this compound were shown to significantly reduce plasma triglyceride levels and increase HDL cholesterol levels, indicating potential applications in treating hyperlipidemia .

Summary of Hypolipidemic Effects:

| Compound | Dose (mg/kg) | TG Reduction (7h) | TG Reduction (24h) | HDL-C Increase |

|---|---|---|---|---|

| Compound 4 | 15 | Significant | Significant | Yes |

| Compound 5 | 15 | Significant | Significant | Yes |

Neuroprotective Study

In a controlled laboratory setting, primary cultured rat cortical neurons were exposed to NMDA to induce excitotoxicity. The protective effects of various synthesized benzofuran derivatives were assessed. The results indicated that compounds with specific substitutions on the benzofuran structure not only protected neuronal cells but also exhibited significant antioxidant properties .

Hyperlipidemia Study

In another study, hyperlipidemic rats treated with benzofuran derivatives showed marked improvements in lipid profiles compared to control groups. This suggests that these compounds may have therapeutic potential in managing lipid disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.